4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride
Overview
Description
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClO4S and a molecular weight of 246.67 g/mol . It is also known by its IUPAC name, 4-oxo-6-chromanesulfonyl chloride . This compound is characterized by the presence of a benzopyran ring system with a sulfonyl chloride group attached, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride typically involves the reaction of 4-oxo-3,4-dihydro-2H-1-benzopyran with chlorosulfonic acid . The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield .
Chemical Reactions Analysis
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, reducing agents like sodium borohydride for reduction, and oxidizing agents like hydrogen peroxide for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the electrophilic sulfonyl chloride group . This reactivity allows it to form covalent bonds with various biological targets, including enzymes and proteins, thereby modulating their activity . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-oxo-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride can be compared with other similar compounds, such as:
4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl chloride group, making it less reactive towards nucleophiles.
4-oxo-4H-1-benzopyran-2-carboxylic acid: Similar to the previous compound, it has a carboxylic acid group and is used in different synthetic applications.
[4-(5,7-dihydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-2-yl)phenyl]oxidanesulfonic acid: This compound contains additional hydroxyl groups, which can influence its reactivity and biological activity.
The uniqueness of this compound lies in its sulfonyl chloride group, which provides distinct reactivity and versatility in various chemical transformations .
Properties
IUPAC Name |
4-oxo-2,3-dihydrochromene-6-sulfonyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4S/c10-15(12,13)6-1-2-9-7(5-6)8(11)3-4-14-9/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHJEOIBCQHSND-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)S(=O)(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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